molecular formula C10H17N3 B13275730 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13275730
M. Wt: 179.26 g/mol
InChI Key: YGVPHANEOLRLSG-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound that features a cyclopropyl group, a 2-methylpropyl group, and a pyrazol-5-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-ol
  • 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-thiol

Uniqueness

What sets 3-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-5-amine apart is its specific combination of substituents, which confer unique chemical and physical properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclopropyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-6(2)5-8-9(7-3-4-7)12-13-10(8)11/h6-7H,3-5H2,1-2H3,(H3,11,12,13)

InChI Key

YGVPHANEOLRLSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2CC2

Origin of Product

United States

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